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Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

Cat. No.: B1585159 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylbenzene-1,2,3-
triol

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylbenzene-
1,2,3-triol, also known as 5-methylpyrogallol. It is intended for researchers, scientists, and drug

development professionals who require a deep understanding of the structural elucidation of

this compound through modern spectroscopic techniques. This document moves beyond a

simple data repository to explain the causality behind experimental choices and the

interpretation of the resulting spectra, grounding all claims in authoritative sources.

Introduction to 5-Methylbenzene-1,2,3-triol
5-Methylbenzene-1,2,3-triol (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is an aromatic organic

compound belonging to the pyrogallol family. Its structure consists of a benzene ring

substituted with three hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl (-CH₃) group

at position 5. The strategic placement of these functional groups imparts specific chemical

properties that are of interest in various fields, including medicinal chemistry and materials

science, often related to its antioxidant and redox capabilities.

Accurate structural confirmation is the bedrock of any chemical research. The following

sections provide a detailed walkthrough of the primary spectroscopic methods used to
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characterize 5-Methylbenzene-1,2,3-triol: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can

map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of 5-Methylbenzene-1,2,3-triol is dissolved in a deuterated

solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often

preferred for polyhydroxylated phenols as it can effectively solvate the compound and allows

for the observation of the exchangeable hydroxyl protons. A standard 400 or 500 MHz

spectrometer is typically sufficient for obtaining a well-resolved spectrum.

Data Interpretation and Analysis: The ¹H NMR spectrum of 5-Methylbenzene-1,2,3-triol is
expected to show distinct signals corresponding to the aromatic protons, the methyl protons,

and the hydroxyl protons.

Aromatic Protons (H-4, H-6): Due to the symmetrical substitution pattern, the two aromatic

protons at positions 4 and 6 are chemically equivalent. They will appear as a single signal, a

singlet, in the aromatic region (typically δ 6.0-7.0 ppm). The electron-donating effects of the

three hydroxyl groups and the methyl group shield these protons, shifting them upfield

compared to benzene (δ 7.34 ppm).

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear

as a sharp singlet further upfield (typically δ 2.0-2.5 ppm).

Hydroxyl Protons (-OH): The three hydroxyl protons are often observed as a broad singlet.

Their chemical shift can vary significantly (typically δ 8.0-9.5 ppm in DMSO-d₆) depending on
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concentration, temperature, and residual water content, due to hydrogen bonding and

chemical exchange.

Table 1: Predicted ¹H NMR Data for 5-Methylbenzene-1,2,3-triol

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~8.7 (broad) s 3H
C1-OH, C2-OH, C3-
OH

~6.1 s 2H H-4, H-6

~2.1 s 3H C5-CH₃

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR

analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum, showing

each unique carbon atom as a single line.

Data Interpretation and Analysis: Due to the molecule's symmetry, only five distinct carbon

signals are expected.

Hydroxyl-Substituted Carbons (C-1, C-2, C-3): These carbons are deshielded by the

electronegative oxygen atoms and will appear significantly downfield. C-2 will likely be the

most deshielded. C-1 and C-3 are equivalent by symmetry.

Methyl-Substituted Carbon (C-5): This carbon will also be in the aromatic region but will be

distinct from the hydroxyl-bearing carbons.

Unsubstituted Aromatic Carbons (C-4, C-6): These two carbons are equivalent and will

appear as a single signal in the aromatic region, typically more upfield than the substituted

carbons.
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Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear far upfield

(typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for 5-Methylbenzene-1,2,3-triol

Chemical Shift (δ ppm) Assignment

~146 C-2

~134 C-1, C-3

~125 C-5

~108 C-4, C-6

~21 -CH₃

Note: These are predicted values. Actual experimental values may vary slightly.

Molecular Structure and NMR Assignments

Caption: Structure of 5-Methylbenzene-1,2,3-triol with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol: The IR spectrum can be obtained using several methods. For a solid

sample like 5-Methylbenzene-1,2,3-triol, the Attenuated Total Reflectance (ATR) technique is

a modern and convenient choice, requiring minimal sample preparation. Alternatively, the

traditional KBr pellet method can be used, where a small amount of the sample is ground with

potassium bromide and pressed into a transparent disk.

Data Interpretation and Analysis: The IR spectrum provides a "fingerprint" of the molecule, with

characteristic absorption bands for its key functional groups.
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O-H Stretch: A very prominent, broad band will be observed in the region of 3200-3600 cm⁻¹.

This broadness is a classic indicator of intermolecular hydrogen bonding between the

hydroxyl groups.

C-H Stretch (Aromatic): A sharp absorption band will appear just above 3000 cm⁻¹ (e.g.,

3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene ring.

C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching

will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): One or more sharp bands of medium intensity will be present in the

1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within

the aromatic ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching

of the phenol group.

Table 3: Characteristic IR Absorption Bands for 5-Methylbenzene-1,2,3-triol

Frequency Range (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Phenolic -OH

3150 - 3050 C-H stretch Aromatic C-H

2960 - 2850 C-H stretch Aliphatic -CH₃

1600 - 1450 C=C stretch Aromatic Ring

| 1300 - 1200 | C-O stretch | Phenol C-O |

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides the exact molecular weight and crucial information about the

molecule's structure through the analysis of its fragmentation pattern.
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Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally

stable compounds like 5-Methylbenzene-1,2,3-triol. In EI-MS, the sample is bombarded with

high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The

resulting ions are then separated by a mass analyzer.

Data Interpretation and Analysis: The mass spectrum plots the relative abundance of ions

against their m/z ratio.

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron

is the molecular ion peak. For 5-Methylbenzene-1,2,3-triol (C₇H₈O₃), this will appear at an

m/z of 140. This peak confirms the molecular weight of the compound.

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into

smaller, stable fragment ions. The analysis of these fragments helps piece together the

molecule's structure. A common fragmentation pathway for phenols involves the loss of CO,

leading to a peak at [M-28]⁺. Loss of the methyl group would result in a peak at [M-15]⁺.

Table 4: Expected Key Fragments in the EI Mass Spectrum of 5-Methylbenzene-1,2,3-triol

m/z Proposed Fragment Formula

140 Molecular Ion [M]⁺ [C₇H₈O₃]⁺

125 [M - CH₃]⁺ [C₆H₅O₃]⁺

112 [M - CO]⁺ [C₆H₈O₂]⁺

| 97 | [M - CH₃ - CO]⁺ | [C₅H₅O₂]⁺ |

Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation pathway for 5-Methylbenzene-1,2,3-triol.

Conclusion
The combined application of NMR, IR, and MS provides a self-validating system for the

unambiguous structural confirmation of 5-Methylbenzene-1,2,3-triol. ¹H and ¹³C NMR

establish the precise carbon-hydrogen framework and symmetry. IR spectroscopy confirms the

presence of key hydroxyl, aromatic, and aliphatic functional groups. Finally, mass spectrometry

verifies the molecular weight and offers corroborating structural evidence through predictable

fragmentation patterns. This multi-technique approach ensures the highest level of confidence

in the identity and purity of the compound, a prerequisite for any subsequent scientific

investigation or application.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Methylbenzene-
1,2,3-triol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585159#spectroscopic-data-nmr-ir-ms-of-5-
methylbenzene-1-2-3-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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